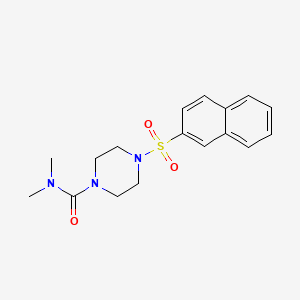

N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide

Description

N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide (CAS: 801225-14-9) is a piperazine-1-carboxamide derivative characterized by a naphthalene-2-sulfonyl group and a dimethyl carboxamide substituent. Its molecular formula is C17H21N3O3S (MW: 347.43 g/mol), and it is commercially available as a research chemical . The compound’s structure combines a lipophilic naphthalene ring with a polar sulfonyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This article compares its structural and functional attributes with similar piperazine-carboxamide derivatives reported in the literature.

Properties

IUPAC Name |

N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-18(2)17(21)19-9-11-20(12-10-19)24(22,23)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNJOGLZUPZNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced by reacting the piperazine derivative with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Carboxamide Group: The final step involves the reaction of the sulfonylated piperazine with dimethylamine and a carboxylating agent such as phosgene or carbon dioxide under controlled conditions.

Industrial Production Methods

Industrial production of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification Steps: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group in the molecule can be synthesized via nucleophilic acyl substitution . For example, reacting piperazine with a carboxylic acid derivative (e.g., acid chloride) in the presence of a coupling agent like PPh₃ or DCC could form the amide bond. This method is consistent with standard peptide coupling techniques .

Reagents/Conditions :

-

Carboxylic acid derivative : Piperazine-1-carboxylic acid chloride

-

Base : Triethylamine (TEA)

-

Solvent : Dichloromethane (DCM)

Palladium-Catalyzed C–N Cross-Coupling

For functionalization of the naphthalene sulfonamide moiety, Pd-catalyzed C–N coupling could introduce additional substituents. For instance, a naphthalene sulfonamide derivative could react with aryl halides under palladium catalysis to form diaryl sulfonamides .

Example Reaction :

Reagents :

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Base: Cs₂CO₃

-

Solvent: Toluene

Substitution Reactions

If the compound contains a leaving group (e.g., chlorine at the piperazine position), nucleophilic substitution could occur. For example, reaction with amines or thiols under basic conditions could replace the leaving group .

Example :

Reagents :

-

Nucleophile (e.g., amine, thiol)

-

Base: K₂CO₃

-

Solvent: DMF

Hydrolysis

Under acidic or basic conditions, the carboxamide group may undergo hydrolysis to yield a carboxylic acid. This reaction is critical for understanding the compound’s stability in physiological environments .

Reaction :

Comparison of Reaction Conditions

| Reaction Type | Reagents/Conditions | Example Applications |

|---|---|---|

| Amide Formation | PPh₃, DCC, TEA, DCM | Peptide synthesis, drug design |

| C–N Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene | Functionalization, material science |

| Substitution | Amines/Thiols, K₂CO₃, DMF | Derivatization, medicinal chemistry |

| Hydrolysis | H₃O⁺/OH⁻, H₂O | Stability studies, deactivation |

Medicinal Chemistry

Piperazine-based sulfonamides are known for antibacterial activity via enzyme inhibition (e.g., dihydropteroate synthetase). While the carboxamide analog’s bioactivity remains unreported, similar compounds demonstrate potential in drug discovery, particularly for targeting bacterial enzymes or hydrophobic pockets .

Material Science

The naphthalene sulfonamide moiety could enable nonlinear optical properties or light-emitting applications , analogous to other sulfonamide derivatives in optoelectronics .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide is . The compound features a piperazine ring, which is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets. The naphthalene sulfonyl group enhances its lipophilicity and potential binding interactions with target proteins.

Pharmacological Applications

-

Inhibition of Enzymatic Activity :

N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide has been studied for its inhibitory effects on specific enzymes, notably those involved in pain and inflammatory pathways. Its structure allows it to act as a selective inhibitor, potentially useful in treating conditions such as arthritis by targeting prostaglandin E2 pathways . -

Cancer Research :

Recent studies have indicated the compound's effectiveness against certain cancer cell lines. It shows promise as an inhibitor of human transglutaminase 2 (hTG2), which is implicated in cancer progression. In vitro assays demonstrated that modifications to the compound could enhance its efficacy against squamous cell carcinoma, suggesting a pathway for further development as an anticancer agent . -

Neuropharmacology :

The piperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of this compound may exhibit properties beneficial for treating neurological disorders, potentially acting on neurotransmitter systems .

Table 1: Summary of Key Studies

Synthetic Pathways and Derivatives

The synthesis of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent sulfonylation. Variations in the synthesis can lead to derivatives with altered biological activities, allowing researchers to optimize pharmacological profiles for specific therapeutic targets .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors in the brain.

Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

Piperazine-1-carboxamide derivatives are widely explored for their modular structure, enabling diverse substitutions that modulate biological activity. Below is a comparative analysis of key analogues:

Key Observations

Substituent Effects on Activity: The naphthalene-2-sulfonyl group in the target compound enhances lipophilicity compared to phenyl or pyridinyl substituents (e.g., BCTC, Compound 34). Dimethyl carboxamide is a common feature in dopamine D3 ligands (), where it stabilizes receptor interactions via hydrogen bonding. This group may similarly influence the target compound’s selectivity .

Synthetic Accessibility :

- Compound 34 (2-nitrophenyl analogue) achieved a 71% yield via carbonyldiimidazole-mediated coupling, suggesting efficient routes for piperazine-carboxamide synthesis . The target compound’s synthesis details are unspecified but likely follows similar protocols.

Biological Targets: TRP Channels: BCTC and CPIPC target TRPM8 and TRPV1, respectively. The target compound’s sulfonyl group could modulate ion channel interactions, though experimental validation is needed . Antiproliferative Activity: Analogues like 4-methyl-N-(4-tolyl)piperazine-1-carboxamide () show cell cycle arrest in cancer lines.

Pharmacokinetic and Binding Considerations

- Hydrogen Bonding : Piperazine-1-carboxamides in exhibit β-sheet-type hydrogen bonding with Tyr78 and Ser58 in MLLT1, mimicking acetyl-lysine. The target compound’s carboxamide may adopt similar interactions in protein-binding contexts .

- Metabolism : highlights N-demethylation as a major metabolic pathway for carboxamides. The dimethyl group in the target compound could slow this process, improving metabolic stability .

Biological Activity

N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide is a sulfonamide compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name : N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide

- CAS Number : 179051-29-7

- Molecular Formula : C16H21N3O3S

- Molecular Weight : 345.42 g/mol

Antibacterial Properties

N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide has been investigated for its antibacterial properties. Its mechanism primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, leading to effective antibacterial activity against various strains, including resistant bacteria .

Antifungal Activity

Research indicates that this compound also possesses antifungal properties. It has shown effectiveness against fungi by disrupting cell wall synthesis and function, which is crucial for fungal survival. The specific mechanisms may involve interference with the synthesis of ergosterol, a vital component of fungal cell membranes.

The biological activity of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide can be attributed to several mechanisms:

-

Enzyme Inhibition :

- Inhibits dihydropteroate synthase, leading to decreased folic acid production in bacteria.

-

Cell Membrane Disruption :

- Alters the integrity of fungal cell membranes, compromising their function and viability.

-

Interference with Metabolic Pathways :

- May affect other metabolic pathways essential for microbial growth and reproduction.

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide against various bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound has potential as a therapeutic agent in treating infections caused by these microorganisms.

Clinical Applications

While extensive clinical data is still pending, preliminary studies indicate that this compound could be effective in treating bacterial infections resistant to conventional antibiotics. Its unique mechanism of action may offer a new avenue for developing treatments for multidrug-resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-4-(naphthalene-2-sulfonyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of piperazine-carboxamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperazine ring using naphthalene-2-sulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 12–24 hours) is critical . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted sulfonyl chloride. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and inert atmospheres to prevent hydrolysis .

Q. How can the purity and crystallinity of this compound be validated post-synthesis?

- Methodological Answer : X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) are essential. XRPD confirms crystalline phase homogeneity, while TGA detects solvent residues or decomposition (e.g., weight loss <1% at 150°C indicates high purity). DSC curves should show a sharp melting endotherm (±2°C of literature values) . HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water mobile phase) can quantify impurities (<0.5%) .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d6 resolves piperazine protons (δ 2.3–3.5 ppm) and naphthalene aromatic signals (δ 7.5–8.5 ppm). DEPT-135 confirms carboxamide carbonyl (δ ~165 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups .

- HRMS : ESI+ mode confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group position, substituents on naphthalene) affect bioactivity in receptor binding assays?

- Methodological Answer : Comparative studies using dopamine receptor (D2/D3) binding assays (e.g., radioligand displacement with [³H]spiperone) reveal that the sulfonyl group’s position modulates selectivity. For example, 2-sulfonyl derivatives exhibit higher D3 affinity (Ki <10 nM) than 1-sulfonyl analogs (Ki >100 nM) due to steric and electronic interactions with the receptor’s extracellular loop . Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model these interactions, focusing on hydrogen bonds with Glu90/Asp110 residues .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Standardize protocols:

- Use HEK-293 cells stably expressing target receptors.

- Validate IC50 values via dose-response curves (n ≥ 3 replicates) .

- Apply statistical tools (e.g., ANOVA with Tukey post-hoc) to assess significance . Contradictory solubility data (e.g., DMSO vs. saline) require phase-solubility diagrams and shake-flask methods .

Q. How can computational models predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (optimal: 2–3), CYP450 inhibition (2C9/3A4 isoforms), and hERG liability .

- Toxicity : ProTox-II predicts hepatotoxicity (e.g., mitochondrial membrane potential disruption) and Ames test mutagenicity .

- Experimental validation via microsomal stability assays (rat liver microsomes, NADPH cofactor) quantifies t1/2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.